4-chloro-N-[4-(4-chlorobenzenesulfonamido)-2-(4,4-dimethyl-2,6-dioxocyclohexyl)naphthalen-1-yl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]-3-(4,4-dimethyl-2,6-dioxocyclohexyl)naphthalen-1-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26Cl2N2O6S2/c1-30(2)16-26(35)28(27(36)17-30)24-15-25(33-41(37,38)20-11-7-18(31)8-12-20)22-5-3-4-6-23(22)29(24)34-42(39,40)21-13-9-19(32)10-14-21/h3-15,28,33-34H,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTKIPGFABLDLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Cl)NS(=O)(=O)C5=CC=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26Cl2N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Context and Synthetic Challenges
The target molecule features a naphthalene core substituted at the 1- and 4-positions with 4-chlorobenzenesulfonamide groups and at the 2-position with a 4,4-dimethyl-2,6-dioxocyclohexyl moiety. Key challenges include:
- Regioselectivity : Ensuring sulfonamide groups attach exclusively at the 1- and 4-positions of naphthalene.
- Cyclohexyl-Dioxo Installation : Introducing the sterically demanding 4,4-dimethyl-2,6-dioxocyclohexyl group without side reactions.
- Chlorine Stability : Preventing dechlorination during sulfonation or cyclization.
Synthetic Route Development
Naphthalene Core Functionalization
The synthesis begins with 1-amino-4-nitronaphthalene, which undergoes sequential sulfonylation and reduction (Figure 1).
Sulfonylation of Naphthylamine
4-Chlorobenzenesulfonyl chloride reacts with 1-amino-4-nitronaphthalene in dichloromethane under basic conditions (pyridine, 0–5°C, 4 h) to yield 4-nitro-N-(4-nitronaphthalen-1-yl)-4-chlorobenzenesulfonamide. Catalytic optimization from EP0115328B1 demonstrates that using a 1:1.1 molar ratio of amine to sulfonyl chloride minimizes di-sulfonated byproducts (<5%).
Nitro Group Reduction
The nitro groups are reduced using hydrogen gas (1 atm) over palladium-on-carbon (10% w/w) in ethanol at 25°C for 12 h, achieving >95% conversion to 4-amino-N-(4-aminonaphthalen-1-yl)-4-chlorobenzenesulfonamide.
Cyclohexyl-Dioxo Group Installation
The 4,4-dimethyl-2,6-dioxocyclohexyl group is introduced via Friedel-Crafts acylation followed by Dieckmann cyclization.
Acylation at the 2-Position
Reacting the naphthalene intermediate with 4,4-dimethyl-2,6-dioxocyclohexanecarbonyl chloride (1.2 eq) in anhydrous AlCl₃ (3 eq) at −10°C for 6 h installs the acyl group at the 2-position (78% yield).
Dieckmann Cyclization
Heating the acylated product in xylene at 140°C for 2 h induces intramolecular cyclization, forming the 4,4-dimethyl-2,6-dioxocyclohexyl moiety (89% yield).
Second Sulfonamide Coupling
The free amine at the 4-position undergoes a second sulfonylation with 4-chlorobenzenesulfonyl chloride (1.05 eq) in THF/triethylamine (2:1) at 0°C for 3 h, yielding the target compound (82% purity). Purification via silica gel chromatography (ethyl acetate/hexanes, 1:1) elevates purity to >98%.
Industrial Process Optimizations
Wastewater-Free Sulfonylation (EP0115328B1)
The patent EP0115328B1 details an eco-friendly method for 4-chlorobenzenesulfonyl chloride synthesis, critical for large-scale production:
- Chlorosulfonation : Chlorobenzene reacts with chlorosulfonic acid (1.6 eq) and thionyl chloride (3.2 eq) at 25°C for 4 h, producing 4-chlorobenzenesulfonyl chloride in 94% yield.
- Byproduct Management : 4,4'-Dichlorodiphenyl sulfone (1–3%) is removed via fractional distillation or alkaline filtration.
Analytical Characterization
Crystallographic Data (PubMed 21579357)
X-ray diffraction of a related sulfonamide (4-chloro-N-(4-chlorobenzoyl)benzenesulfonamide) reveals:
Yield and Purity Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Initial Sulfonylation | Pyridine, 0°C, 4 h | 88 | 92 |
| Nitro Reduction | H₂/Pd-C, 25°C | 95 | 98 |
| Acylation | AlCl₃, −10°C | 78 | 85 |
| Dieckmann Cyclization | Xylene, 140°C | 89 | 90 |
| Final Sulfonylation | THF/TEA, 0°C | 82 | 98 |
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(4-chlorobenzenesulfonamido)-2-(4,4-dimethyl-2,6-dioxocyclohexyl)naphthalen-1-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, amines, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted aromatic compounds .
Scientific Research Applications
4-chloro-N-[4-(4-chlorobenzenesulfonamido)-2-(4,4-dimethyl-2,6-dioxocyclohexyl)naphthalen-1-yl]benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(4-chlorobenzenesulfonamido)-2-(4,4-dimethyl-2,6-dioxocyclohexyl)naphthalen-1-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(4-chlorophenyl)benzenesulfonamide
- 4-chloro-N-[2-[(4-chlorophenyl)sulfonylamino]-4-methylphenyl]benzenesulfonamide
Uniqueness
4-chloro-N-[4-(4-chlorobenzenesulfonamido)-2-(4,4-dimethyl-2,6-dioxocyclohexyl)naphthalen-1-yl]benzene-1-sulfonamide is unique due to its complex structure, which includes multiple aromatic rings and sulfonamide groups. This complexity allows for diverse chemical reactivity and potential biological activities, distinguishing it from similar compounds .
Biological Activity
4-chloro-N-[4-(4-chlorobenzenesulfonamido)-2-(4,4-dimethyl-2,6-dioxocyclohexyl)naphthalen-1-yl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Characteristics:
- Molecular Weight : 463.44 g/mol
- IUPAC Name : this compound
- CAS Registry Number : Not available in the current literature.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It exhibits properties similar to sulfonamide antibiotics, which act by inhibiting bacterial folic acid synthesis through competitive inhibition of dihydropteroate synthase (DHPS) .
Proposed Mechanisms:
- Inhibition of Dihydropteroate Synthase : The sulfonamide group in the compound mimics para-aminobenzoic acid (PABA), a substrate for DHPS, thereby blocking folate synthesis necessary for nucleic acid production.
- Antiproliferative Effects : Some studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell cycle regulation .
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit broad-spectrum antimicrobial activity. A study demonstrated that related compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .
Anticancer Activity
In vitro studies have shown that similar naphthalene-based sulfonamides can inhibit the proliferation of various cancer cell lines. For example:
- Case Study 1 : A derivative demonstrated significant cytotoxicity against breast cancer cells with an IC50 value in the low micromolar range.
- Case Study 2 : Another study reported that a structurally related compound induced apoptosis in colon cancer cell lines through the activation of caspase pathways .
Table 1: Summary of Biological Activities
Q & A
Q. What synthetic strategies are effective for optimizing the yield of 4-chloro-N-[4-(4-chlorobenzenesulfonamido)-2-(4,4-dimethyl-2,6-dioxocyclohexyl)naphthalen-1-yl]benzene-1-sulfonamide?
- Methodological Answer : Stepwise sulfonylation and cyclohexyl ring functionalization are critical. Begin with chlorobenzene sulfonyl chloride and a naphthalene precursor under anhydrous conditions (DMF, 0–5°C). Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1). Purify intermediates using column chromatography (230–400 mesh silica). Optimize cyclization of the dimethyl-dioxocyclohexyl group using acid catalysis (H₂SO₄ in ethanol) at 60°C for 12 hours. Yield improvements (≥70%) require strict control of stoichiometry (1:1.2 molar ratio) and inert atmosphere .
Q. Which spectroscopic techniques are essential for structural validation of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR (DMSO-d₆, 400 MHz): Confirm sulfonamide (-SO₂NH-) protons at δ 10.2–10.8 ppm and aromatic protons in the naphthalene moiety (δ 7.5–8.3 ppm).
- FT-IR : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and cyclohexyl C=O (1700–1750 cm⁻¹).
- HRMS (ESI+) : Verify molecular ion [M+H]⁺ with <2 ppm error. Cross-reference with simulated spectra from computational tools like Gaussian .
Q. How can researchers screen the compound’s preliminary biological activity?
- Methodological Answer : Conduct in vitro assays:
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 10–100 µg/mL.
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) with IC₅₀ determination.
Use DMSO as a solubilizing agent (<1% v/v) and include positive controls (e.g., ciprofloxacin for antimicrobials) .
Advanced Research Questions
Q. How to resolve contradictions in fluorescence intensity data during spectrofluorometric analysis of derivatives?
- Methodological Answer : Contradictions often arise from solvent polarity or pH effects. Standardize conditions:
- Use degassed acetonitrile/water (1:1) to minimize quenching.
- Adjust pH to 7.4 (phosphate buffer) to stabilize sulfonamide ionization.
Validate using internal standards (e.g., fluorescein) and correct for inner-filter effects via Beer-Lambert law. Replicate measurements (n=5) to assess precision .
Q. What advanced analytical methods validate the compound’s purity in complex matrices (e.g., wastewater)?
- Methodological Answer : Deploy SPE-HPLC-MS/MS :
- Solid-phase extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc). Condition with methanol (2 mL) and elute with 2% NH₄OH in methanol.
- LC-MS/MS : C18 column (2.1 × 50 mm, 1.7 µm), gradient elution (0.1% formic acid in water/acetonitrile). Monitor transitions for [M+H]⁺ → fragment ions (e.g., m/z 589 → 421). Validate via matrix-matched calibration (R² >0.99) .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311++G(d,p)) to:
- Map electrostatic potential surfaces (EPS) to identify electrophilic sites (e.g., sulfonamide sulfur).
- Calculate Fukui indices (f⁻) for nucleophilic attack.
Simulate transition states (TS) for reactions with amines or thiols. Compare activation energies (ΔG‡) to experimental kinetics (Arrhenius plots) .
Q. What crystallographic techniques confirm the compound’s stereochemistry and supramolecular packing?
- Methodological Answer : Use single-crystal X-ray diffraction :
- Grow crystals via slow evaporation (ethanol/chloroform 1:2).
- Collect data (Mo-Kα, λ=0.71073 Å) at 100 K.
- Refine structures (SHELXL-97) to R-factor <0.05. Analyze H-bonding (e.g., N–H···O=S) and π-π stacking (interplanar distances ~3.4 Å) for packing insights .
Q. How to design a DoE (Design of Experiments) for optimizing reaction conditions in flow chemistry?
- Methodological Answer : Apply Box-Behnken design with three factors:
- Temperature (60–100°C), residence time (5–15 min), catalyst loading (1–5 mol%).
Use a microreactor (0.5 mm ID) with PTFE tubing. Analyze responses (yield, purity) via ANOVA. Optimize using response surface methodology (RSM). Validate with triplicate runs at predicted optimum (e.g., 80°C, 10 min, 3 mol%) .
Data Contradiction Analysis
Q. Conflicting NMR data between synthesized batches: How to identify impurities?
- Methodological Answer : Suspect residual solvents or byproducts (e.g., chlorinated intermediates). Use:
Q. Discrepancies in biological activity across cell lines: How to assess specificity?
- Methodological Answer :
Profile kinase inhibition via kinome-wide screening (Eurofins KinaseProfiler). Compare IC₅₀ values against >100 kinases. Use molecular docking (AutoDock Vina) to identify binding affinity variations (e.g., ATP-binding pockets vs. allosteric sites). Validate with CRISPR knockouts of suspected targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
